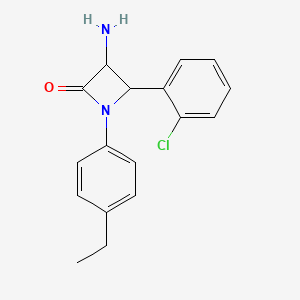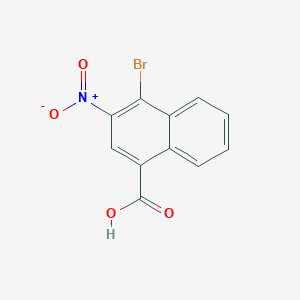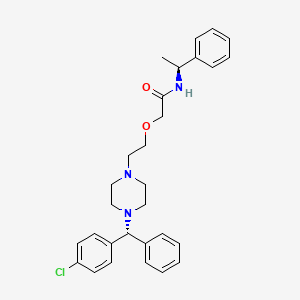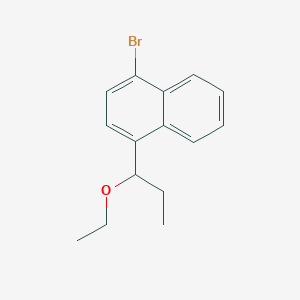
2-Nitro-3-(2-nitrophenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-3-(2-nitrophenyl)naphthalene is an organic compound with the molecular formula C16H10N2O4 It is a derivative of naphthalene, characterized by the presence of two nitro groups attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-(2-nitrophenyl)naphthalene typically involves nitration reactions. One common method is the nitration of 3-(2-nitrophenyl)naphthalene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound follows similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-(2-nitrophenyl)naphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups influence the reactivity of the naphthalene ring.
Oxidation: Oxidative reactions can further modify the compound, leading to the formation of quinones and other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Amino-3-(2-aminophenyl)naphthalene.
Substitution: Various substituted nitronaphthalenes depending on the electrophile used.
Oxidation: Quinones and other oxidized derivatives.
Scientific Research Applications
2-Nitro-3-(2-nitrophenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-3-(2-nitrophenyl)naphthalene involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The pathways involved include oxidative stress, DNA damage, and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Nitronaphthalene: A simpler nitro derivative of naphthalene with one nitro group.
3-Nitro-2-phenyl naphthalene: A similar compound with different positioning of the nitro and phenyl groups.
2,4-Dinitronaphthalene: Contains two nitro groups at different positions on the naphthalene ring.
Uniqueness
2-Nitro-3-(2-nitrophenyl)naphthalene is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and potential applications. The presence of two nitro groups in close proximity on the naphthalene ring system provides distinct electronic and steric effects, making it a valuable compound for various chemical transformations and applications.
Properties
CAS No. |
1450995-52-4 |
|---|---|
Molecular Formula |
C16H10N2O4 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
2-nitro-3-(2-nitrophenyl)naphthalene |
InChI |
InChI=1S/C16H10N2O4/c19-17(20)15-8-4-3-7-13(15)14-9-11-5-1-2-6-12(11)10-16(14)18(21)22/h1-10H |
InChI Key |
NAUGYRVZSVMFDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]phenyl]methyl]-](/img/structure/B11834925.png)
![methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B11834937.png)






![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)
![5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11835003.png)




